

# 4-Chloroquinolin-8-ol synthesis pathway and mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloroquinolin-8-ol

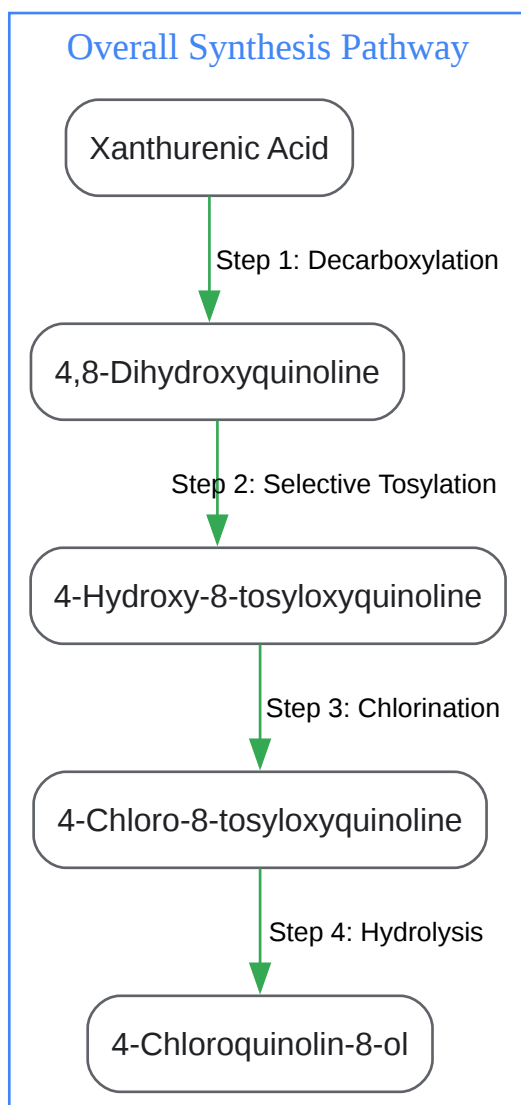
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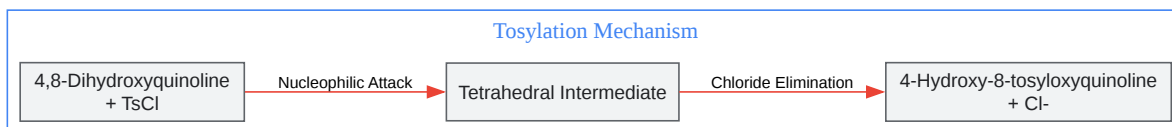
## Overview of the Synthetic Pathway

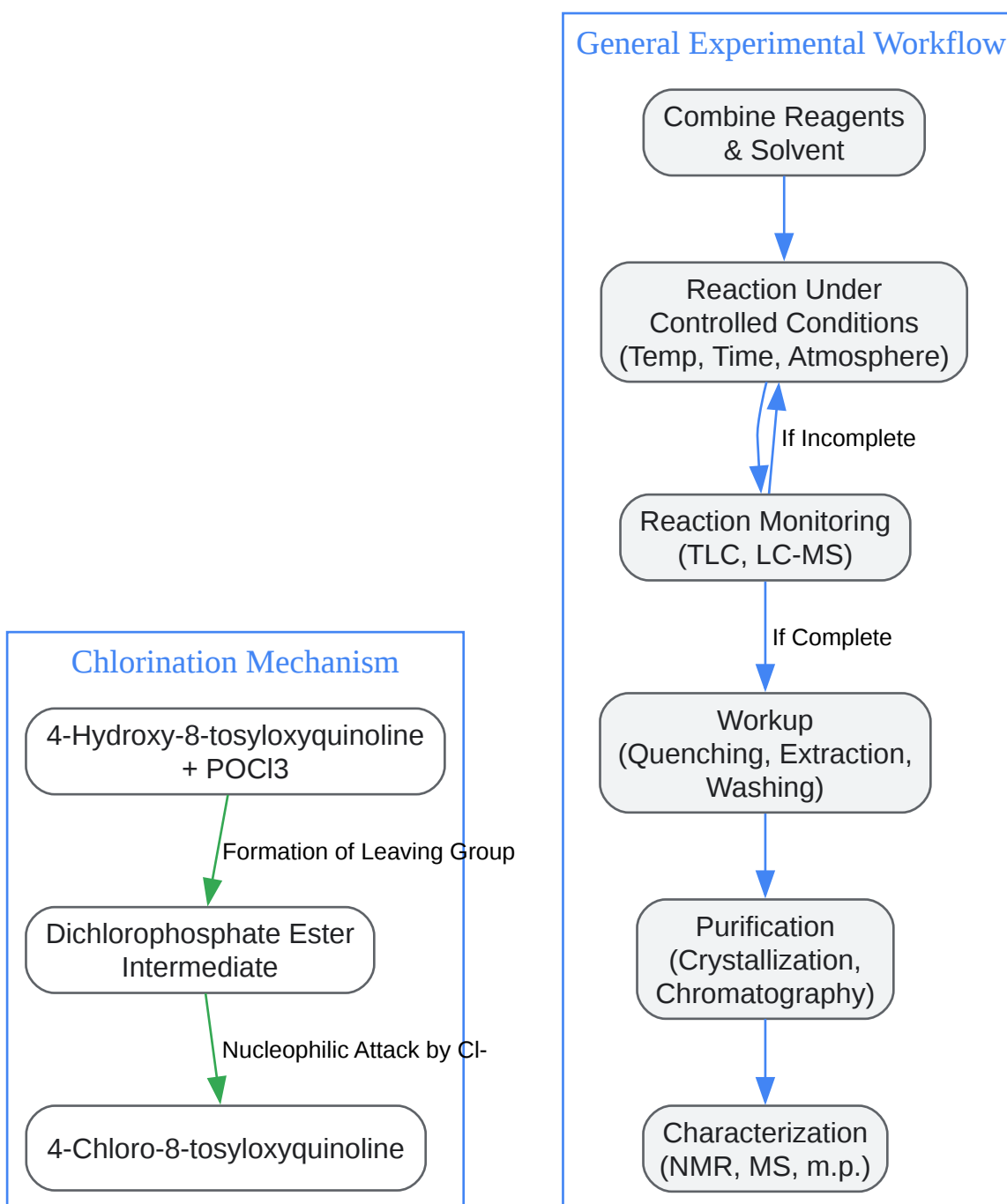
The synthesis of **4-Chloroquinolin-8-ol** is most effectively achieved through a four-step sequence starting from the commercially available Xanthurenic acid. This pathway involves the initial formation of the 4,8-dihydroxyquinoline core, followed by a protection-chlorination-deprotection strategy. This method offers high yields and good control over regioselectivity, avoiding the formation of undesired isomers that can result from direct chlorination of 8-hydroxyquinoline.

## Overall Synthesis Pathway



## Tosylation Mechanism





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